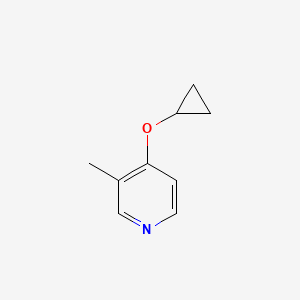

4-Cyclopropoxy-3-methylpyridine

Description

4-Cyclopropoxy-3-methylpyridine is a pyridine derivative featuring a cyclopropoxy substituent at the 4-position and a methyl group at the 3-position. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

4-cyclopropyloxy-3-methylpyridine |

InChI |

InChI=1S/C9H11NO/c1-7-6-10-5-4-9(7)11-8-2-3-8/h4-6,8H,2-3H2,1H3 |

InChI Key |

SXZOPCLQBUKCOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: These methods often involve the use of catalysts and controlled reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-3-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-methylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Substituent Effects: Cyclopropoxy vs. Methoxy/Nitro Groups

Key pyridine analogs include 2-Methoxy-4-methyl-5-nitropyridine (7c) and 2-Methoxy-4-methyl-3-nitropyridine (7d), synthesized with yields of 95% and 80%, respectively . These compounds highlight the impact of electron-withdrawing (nitro) and electron-donating (methoxy) groups on pyridine reactivity.

Electronic Effects :

- The nitro group (in 7c and 7d) strongly withdraws electrons, activating the ring for electrophilic substitution at specific positions.

- In contrast, the cyclopropoxy group in 4-Cyclopropoxy-3-methylpyridine is mildly electron-donating due to oxygen lone pairs, but its bulky cyclopropane ring may sterically hinder reactions.

- Synthetic Accessibility: Methoxy derivatives (e.g., 7c, 7d) are synthesized efficiently (80–95% yields) via established protocols .

Comparison with Pyrimidine Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) exemplifies a pyrimidine-based compound with a chloro substituent and carboxylic acid group . Key differences include:

- Heterocycle Core :

- Pyridine (one nitrogen) vs. pyrimidine (two nitrogens): Pyrimidines exhibit greater polarity and hydrogen-bonding capacity, affecting solubility and biological target interactions.

- Functional Groups :

- The chloro group in the pyrimidine derivative is a leaving group, enabling nucleophilic substitution, whereas the cyclopropoxy group in 4-Cyclopropoxy-3-methylpyridine is less reactive in such pathways.

Data Table: Comparative Analysis of Pyridine and Pyrimidine Derivatives

Research Implications and Gaps

- The high yields of methoxy-nitro pyridines (e.g., 7c, 7d) suggest efficient routes for electron-deficient pyridines, whereas cyclopropoxy derivatives may require optimization for steric effects .

- The pyrimidine derivative’s carboxylic acid group (CAS 89581-58-8) underscores the role of polar substituents in modulating solubility and reactivity, a contrast to the lipophilic cyclopropoxy group .

- Further studies are needed to characterize 4-Cyclopropoxy-3-methylpyridine’s physical properties (e.g., logP, melting point) and reactivity in comparison to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.